molecular formula C9H16O B1427472 2-Cyclopropylcyclohexan-1-ol CAS No. 408523-00-2

2-Cyclopropylcyclohexan-1-ol

Cat. No.: B1427472
CAS No.: 408523-00-2
M. Wt: 140.22 g/mol
InChI Key: DQAWFCPBYDNLJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylcyclohexan-1-ol consists of a cyclohexane ring with a cyclopropyl group and a hydroxyl group attached. The exact 3D conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Molecular Recognition and Spectroscopy

Optically pure derivatives of cyclohexan-1-ol, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized in molecular recognition. These compounds, obtained through chemical and bio-catalytic steps, serve as chiral solvating agents. They are capable of discriminating isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy. This has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).

Chemical Synthesis and Reactions

  • Cyclohexan-1-ol derivatives are involved in intramolecular cyclization reactions. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol, when treated with a base, can yield oxetans as the main products, showcasing its utility in organic synthesis (Murai, Ono, & Masamune, 1976).

  • In another study, catalytic electronic activation was used to activate cyclohexen-1-ol, demonstrating its potential in conjugate addition reactions. This highlights the versatility of cyclohexan-1-ol derivatives in synthetic chemistry (Black, Edwards, & Williams, 2005).

Spectroscopy and Physical Chemistry

The characteristics of cyclohexan-1-ol derivatives in mixtures, such as isentropic compressibilities and excess molar volumes, have been studied. These properties are essential for understanding interactions in binary mixtures, which is crucial in fields like physical chemistry and material sciences (Oswal, Prajapati, Ghael, & Ijardar, 2004).

Computational Chemistry

A computational study on the epoxidation of 2-cyclohexen-1-ol with peroxy acids addressed the reaction mechanism and facial selectivity. This research provides insights into the theoretical aspects of chemical reactions involving cyclohexan-1-ol derivatives, contributing to the field of computational chemistry (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).

Catalysis

Cyclohexan-1-ol derivatives have also been studied in the context of catalysis. For example, ruthenium-catalyzed reactions of propargyl alcohol demonstrated novel cyclization processes. Such research broadens our understanding of catalytic mechanisms and potential industrial applications (Trost & Rudd, 2003).

Biochemical Analysis

Cellular Effects

The specific cellular effects of 2-Cyclopropylcyclohexan-1-ol are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

2-cyclopropylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAWFCPBYDNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylcyclohexan-1-ol
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2-Cyclopropylcyclohexan-1-ol
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2-Cyclopropylcyclohexan-1-ol
Reactant of Route 4
2-Cyclopropylcyclohexan-1-ol
Reactant of Route 5
2-Cyclopropylcyclohexan-1-ol
Reactant of Route 6
2-Cyclopropylcyclohexan-1-ol

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